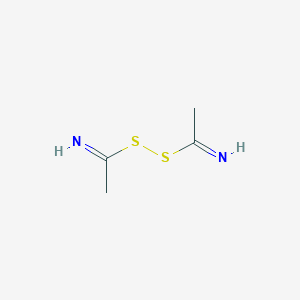
Ethanimidoylsulfanyl ethanimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanimidoylsulfanyl ethanimidothioate is an organic compound with the molecular formula C4H8N2S2 It is characterized by the presence of both sulfur and nitrogen atoms within its structure, which contribute to its unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethanimidoylsulfanyl ethanimidothioate typically involves the reaction of thioacetamide with α-chloroethers of unsaturated C3-alcohols. The reaction is carried out in methanol at room temperature, leading to the formation of the target imidothioates in high yields . The reaction conditions are mild and do not require extreme temperatures or pressures, making the synthesis relatively straightforward.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethanimidoylsulfanyl ethanimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted ethanimidothioates.
Scientific Research Applications
Ethanimidoylsulfanyl ethanimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other sulfur-containing molecules.
Biology: The compound’s reactivity with biological molecules makes it a useful tool in studying enzyme mechanisms and protein interactions.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanimidoylsulfanyl ethanimidothioate involves its interaction with molecular targets through its sulfur and nitrogen atoms. These atoms can form covalent bonds with various biological molecules, leading to changes in their structure and function. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, affecting signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Ethanimidoylsulfanyl ethanimidothioate can be compared with other similar compounds, such as:
Thioacetamide: Shares the thioamide functional group but lacks the additional sulfur atom.
Thiourea: Contains both sulfur and nitrogen atoms but has a different structural arrangement.
Sulfonamides: Contain sulfur and nitrogen atoms but are structurally distinct and have different reactivity.
Uniqueness: this compound’s unique combination of sulfur and nitrogen atoms within its structure gives it distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications where specific interactions with sulfur and nitrogen atoms are required .
Properties
CAS No. |
112009-00-4 |
|---|---|
Molecular Formula |
C4H8N2S2 |
Molecular Weight |
148.3 g/mol |
IUPAC Name |
ethanimidoylsulfanyl ethanimidothioate |
InChI |
InChI=1S/C4H8N2S2/c1-3(5)7-8-4(2)6/h5-6H,1-2H3 |
InChI Key |
NURUNNDOXJWTOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=N)SSC(=N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















